molecular formula C6HBr2Cl2F B13099042 2,4-Dibromo-3,6-dichlorofluorobenzene CAS No. 1160574-63-9

2,4-Dibromo-3,6-dichlorofluorobenzene

Katalognummer: B13099042
CAS-Nummer: 1160574-63-9
Molekulargewicht: 322.78 g/mol
InChI-Schlüssel: IXZJIALQMVUMIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dibromo-3,6-dichlorofluorobenzene: is an organic compound with the molecular formula C₆HBr₂Cl₂F and a molecular weight of 322.78 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is commonly used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,6-dichlorofluorobenzene typically involves the halogenation of a fluorobenzene derivative. One common method is the bromination and chlorination of fluorobenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, and the halogenating agents, bromine and chlorine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dibromo-3,6-dichlorofluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2,4-Dibromo-3,6-dichlorofluorobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems.

    Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-3,6-dichlorofluorobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Dibromo-3,6-dichlorobenzene

Eigenschaften

CAS-Nummer

1160574-63-9

Molekularformel

C6HBr2Cl2F

Molekulargewicht

322.78 g/mol

IUPAC-Name

1,3-dibromo-2,5-dichloro-4-fluorobenzene

InChI

InChI=1S/C6HBr2Cl2F/c7-2-1-3(9)6(11)4(8)5(2)10/h1H

InChI-Schlüssel

IXZJIALQMVUMIN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.